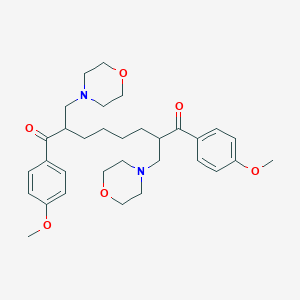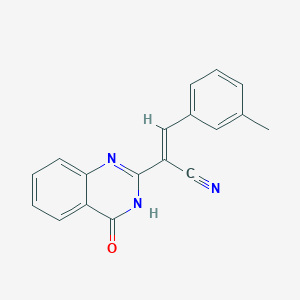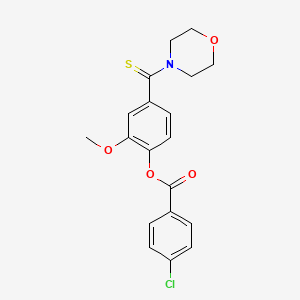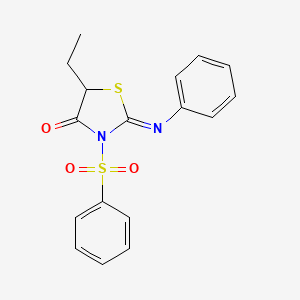
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl groups and morpholinylmethyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Octane Backbone: Starting with a suitable octane derivative, functional groups are introduced at the 1 and 8 positions.
Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Morpholinylmethyl Groups: Morpholinylmethyl groups are attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methoxy and morpholinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by altering signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(4-hydroxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione: Similar structure but with hydroxy groups instead of methoxy groups.
1,8-Bis(4-methoxyphenyl)-2,7-bis(piperidin-4-ylmethyl)octane-1,8-dione: Similar structure but with piperidinyl groups instead of morpholinyl groups.
Uniqueness
1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is unique due to its specific combination of methoxyphenyl and morpholinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H44N2O6 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
1,8-bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione |
InChI |
InChI=1S/C32H44N2O6/c1-37-29-11-7-25(8-12-29)31(35)27(23-33-15-19-39-20-16-33)5-3-4-6-28(24-34-17-21-40-22-18-34)32(36)26-9-13-30(38-2)14-10-26/h7-14,27-28H,3-6,15-24H2,1-2H3 |
InChI Key |
WFEGSTRRUUIRTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11653792.png)
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
![2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11653812.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11653815.png)
![(5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653822.png)
![1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B11653837.png)


![methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11653856.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11653862.png)
![(5E)-1-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11653875.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11653885.png)
